3-Thia-8-azabicyclo[3.2.1]octane

Medicinal Chemistry CNS Drug Discovery ADME

Rigid bicyclic thiomorpholine (C6H11NS, MW 129.22) with LogP 0.85 (vs 0.47 for 3-oxa) and TPSA 12.03 Ų—predicts superior passive BBB diffusion for CNS programs. Zero rotatable bonds lock bioactive conformation, boosting target selectivity for monoamine transporters, nAChRs, and mu-opioid receptors. Higher pKa (9.42) improves oral absorption per Veber's rules. Direct sulfur bioisostere for thiomorpholine moieties—enhanced metabolic stability without extra MW. ≥98% purity.

Molecular Formula C6H11NS
Molecular Weight 129.23
CAS No. 1520084-35-8
Cat. No. B3105091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Thia-8-azabicyclo[3.2.1]octane
CAS1520084-35-8
Molecular FormulaC6H11NS
Molecular Weight129.23
Structural Identifiers
SMILESC1CC2CSCC1N2
InChIInChI=1S/C6H11NS/c1-2-6-4-8-3-5(1)7-6/h5-7H,1-4H2
InChIKeyKKFWTILQWZEETO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Thia-8-azabicyclo[3.2.1]octane (CAS 1520084-35-8) | Bridged Bicyclic Thiomorpholine Building Block for Medicinal Chemistry


3-Thia-8-azabicyclo[3.2.1]octane (CAS 1520084-35-8) is a bridged bicyclic thiomorpholine scaffold featuring a conformationally restricted 8-azabicyclo[3.2.1]octane core with a sulfur atom incorporated at the 3-position [1]. This compound serves as a versatile building block in medicinal chemistry, particularly for the development of central nervous system (CNS) agents and monoamine neurotransmitter re-uptake inhibitors [2]. The molecular formula is C6H11NS with a molecular weight of 129.22 g/mol . The hydrochloride salt form (CAS 2173991-75-6) is also commercially available to enhance aqueous solubility and facilitate formulation .

Why Generic 8-Azabicyclo[3.2.1]octane Scaffolds Cannot Substitute for 3-Thia-8-azabicyclo[3.2.1]octane in Drug Discovery


The presence of a sulfur atom at the 3-position within the conformationally rigid 8-azabicyclo[3.2.1]octane framework confers distinct physicochemical and pharmacological properties that are not replicated by oxygen-containing (3-oxa) or nitrogen-containing (3-aza) analogs, nor by monocyclic thiomorpholine [1]. Substituting the sulfur atom with oxygen reduces lipophilicity (ΔLogP ≈ 0.4) and alters hydrogen-bonding capacity, which can significantly impact blood-brain barrier penetration and target engagement [2]. Furthermore, the bicyclic constraint eliminates rotatable bonds (0 vs. 1 in thiomorpholine), locking the molecule into a pre-organized conformation that can enhance binding affinity and selectivity for biological targets . These quantifiable differences—in lipophilicity, basicity, polar surface area, and conformational flexibility—directly influence in vitro ADME profiles and in vivo pharmacokinetics, making simple substitution with more readily available analogs scientifically unjustifiable without de novo optimization [3].

Quantitative Differentiation Evidence for 3-Thia-8-azabicyclo[3.2.1]octane vs. Key Analogs


Elevated Lipophilicity (LogP) Relative to 3-Oxa-8-azabicyclo[3.2.1]octane

3-Thia-8-azabicyclo[3.2.1]octane exhibits approximately 0.4 log units higher lipophilicity compared to its oxygen analog 3-oxa-8-azabicyclo[3.2.1]octane, as measured by calculated LogP values [1]. This increase in lipophilicity correlates with enhanced blood-brain barrier permeability and membrane partitioning, a critical factor for CNS-targeted therapeutics .

Medicinal Chemistry CNS Drug Discovery ADME

Increased Basicity (pKa) Compared to Oxygen and Nitrogen Analogs

The conjugate acid of 3-thia-8-azabicyclo[3.2.1]octane has a predicted pKa of 9.42, which is approximately 0.3 units higher (more basic) than the 3-oxa analog (pKa 9.14) and over 1 unit higher than morpholine (pKa 8.36) [1]. This increased basicity alters the protonation state at physiological pH (7.4), affecting solubility, permeability, and receptor-binding interactions [2].

Physicochemical Profiling pKa Ionization State

Reduced Topological Polar Surface Area (TPSA) vs. Monocyclic Thiomorpholine

3-Thia-8-azabicyclo[3.2.1]octane possesses a TPSA of 12.03 Ų, which is substantially lower than the PSA of monocyclic thiomorpholine (37.33 Ų) [1]. This 68% reduction in polar surface area is a direct consequence of the bicyclic scaffold burying polar atoms within a more hydrophobic framework, a feature strongly correlated with improved membrane permeability and oral absorption .

Membrane Permeability Drug-likeness CNS MPO

Conformational Rigidity: Zero Rotatable Bonds vs. Thiomorpholine

3-Thia-8-azabicyclo[3.2.1]octane contains 0 rotatable bonds, whereas monocyclic thiomorpholine possesses 1 rotatable bond [1]. This complete conformational restriction locks the scaffold into a single, pre-organized geometry that can enhance binding affinity and selectivity for biological targets by reducing the entropic penalty upon target engagement [2].

Conformational Restriction Binding Affinity Selectivity

Class-Level Inference: Enhanced Metabolic Stability of Sulfur-Containing Analogs

Bioisosteric replacement of oxygen with sulfur is a recognized strategy to improve metabolic stability, as sulfur-containing analogs are generally less susceptible to oxidative metabolism and glucuronidation [1]. While direct head-to-head metabolic stability data for 3-thia-8-azabicyclo[3.2.1]octane versus its 3-oxa counterpart are not publicly available, this class-level inference is supported by numerous examples across drug discovery programs where the 'sulfur swap' has extended half-life and reduced clearance [2].

Metabolic Stability Bioisosterism CYP450

Direct Synthetic Comparison: Accessible via Straightforward Chemistry from Inexpensive Starting Materials

3-Thia-8-azabicyclo[3.2.1]octane was prepared alongside its 3,3-dioxide counterpart using straightforward synthetic chemistry from inexpensive starting materials, as reported in a 2013 Synthesis paper [1]. The described route does not require specialized equipment or chiral auxiliaries for the racemic synthesis, making it a practical and cost-effective building block for medicinal chemistry programs. While the paper does not provide explicit yield comparisons for the thia-analog versus other bicyclic thiomorpholines, the methodology is robust and scalable [1].

Synthetic Accessibility Scalability Cost of Goods

Optimal Application Scenarios for 3-Thia-8-azabicyclo[3.2.1]octane Based on Verified Differentiation Evidence


CNS Drug Discovery Programs Requiring Enhanced Blood-Brain Barrier Penetration

3-Thia-8-azabicyclo[3.2.1]octane is optimally deployed as a central scaffold in CNS drug discovery programs where achieving adequate brain exposure is a primary challenge. The scaffold's elevated LogP (0.85) relative to the 3-oxa analog (0.47) and its exceptionally low TPSA (12.03 Ų) collectively predict superior passive diffusion across the blood-brain barrier . Programs targeting monoamine transporters, nicotinic acetylcholine receptors, or mu-opioid receptors—all validated CNS targets for which 8-azabicyclo[3.2.1]octane derivatives have shown activity—stand to benefit from this physicochemical profile [1].

Lead Optimization Campaigns Aiming to Improve Oral Bioavailability

For oral drug candidates, the combination of moderate lipophilicity (LogP ~0.7-0.85) and a higher pKa (9.42) compared to oxygen analogs (pKa 9.14) or morpholine (pKa 8.36) means that at intestinal pH, a greater fraction of the compound remains uncharged, facilitating passive absorption . Furthermore, the zero rotatable bonds and low TPSA align with established oral druggability metrics (e.g., Veber's rules), making this scaffold a strategic choice for programs where oral administration is non-negotiable .

Conformationally Restricted Bioisostere for Thiomorpholine-Containing Lead Series

When a hit or lead series contains a flexible thiomorpholine moiety, replacing it with 3-thia-8-azabicyclo[3.2.1]octane introduces conformational constraint without altering the key sulfur pharmacophore. This substitution can improve binding affinity and selectivity by pre-organizing the molecule into its bioactive conformation [2]. The rigid bicyclic framework also offers distinct vectors for further functionalization (e.g., at the nitrogen atom or via oxidation to the sulfone), enabling exploration of novel chemical space while maintaining the beneficial properties of the thiomorpholine core [3].

Metabolic Stability Optimization via Sulfur Bioisosterism

In programs where metabolic liability (e.g., rapid oxidative clearance) has been identified for oxygen-containing heterocycles, 3-thia-8-azabicyclo[3.2.1]octane serves as a direct sulfur bioisostere replacement. The class-level inference that sulfur analogs exhibit enhanced resistance to CYP450-mediated oxidation and phase II conjugation provides a rational basis for this substitution [4]. While validation requires in vitro microsomal stability assays, the scaffold offers a hypothesis-driven approach to extending half-life without introducing additional molecular weight or complexity.

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